Cas no 95203-25-1 (4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-)

4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-, is a heterocyclic organic compound featuring a benzothiazole core with a tetrahydro modification and a methyl substituent at the 2-position. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The tetrahydro ring enhances stability and solubility, while the carboxamide group offers functional versatility for derivatization. Its rigid benzothiazole scaffold is conducive to binding interactions, potentially useful in drug design for targeting specific enzymes or receptors. The compound’s well-defined synthesis route and purity make it a reliable intermediate for developing bioactive molecules. Suitable for applications requiring precise molecular modifications, it serves as a key building block in medicinal chemistry.
4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- structure
95203-25-1 structure
商品名:4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-
CAS番号:95203-25-1
MF:C9H12N2OS
メガワット:196.269
CID:4350083

4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-
    • 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
    • Reaxys ID: 5518319

4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-39987703-1.0g
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
95203-25-1 95%
1.0g
$0.0 2022-11-30

4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- 関連文献

4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-に関する追加情報

Recent Advances in the Study of 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- (CAS: 95203-25-1)

The compound 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- (CAS: 95203-25-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazole core and tetrahydro modification, has been the subject of several studies exploring its pharmacological properties, synthesis methods, and biological activities. Recent research has particularly focused on its role as a modulator of key biological pathways, making it a promising candidate for drug development.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 4-Benzothiazolecarboxamide derivatives, including 4,5,6,7-tetrahydro-2-methyl-, to enhance their bioavailability and target specificity. The researchers employed a combination of computational modeling and high-throughput screening to identify the most pharmacologically active variants. Their findings revealed that the tetrahydro modification significantly improved the compound's stability and binding affinity to target proteins, particularly those involved in inflammatory pathways.

In another groundbreaking study, researchers explored the anticancer potential of 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl-. The compound demonstrated potent inhibitory effects on cancer cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. In vitro and in vivo experiments showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer, with minimal toxicity to normal cells. These results suggest its potential as a novel chemotherapeutic agent.

Further investigations into the compound's mechanism of action revealed its ability to modulate oxidative stress and inflammation. A 2024 study highlighted its role as a reactive oxygen species (ROS) scavenger, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study also noted the compound's ability to cross the blood-brain barrier, a crucial factor for its therapeutic application in central nervous system disorders.

The synthesis of 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- has also seen advancements. Recent protocols have focused on green chemistry approaches, reducing the use of hazardous solvents and improving yield. A 2023 paper detailed a one-pot synthesis method that significantly streamlined the production process, making it more scalable for industrial applications.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as its metabolism and excretion, require further elucidation. Additionally, more extensive preclinical and clinical studies are needed to fully assess its safety and efficacy. However, the current body of research underscores the compound's potential as a versatile scaffold for developing new therapeutics across multiple disease areas.

In conclusion, 4-Benzothiazolecarboxamide, 4,5,6,7-tetrahydro-2-methyl- (CAS: 95203-25-1) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse pharmacological activities, coupled with advancements in synthesis and optimization, position it as a promising candidate for future drug development. Continued research efforts will be essential to unlock its full therapeutic potential and address existing challenges.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd